2-Bromo-5-chlorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzaldehydes, such as 2-Bromo-5-chlorobenzaldehyde, typically involves halogenation reactions where halides are introduced into specific positions on the benzene ring. These reactions can be guided by directing groups or through controlled conditions to achieve the desired substitution pattern. While specific synthesis routes for 2-Bromo-5-chlorobenzaldehyde are not detailed in the provided literature, methods like the Friedel-Crafts acylation followed by halogenation or direct halogenation of pre-existing benzaldehyde compounds are common practices in synthesizing such derivatives.
Molecular Structure Analysis
The molecular structure of halogenated compounds like 2-Bromo-5-chlorobenzaldehyde is influenced by the presence of halogen atoms, which can affect the electronic distribution and steric hindrance within the molecule. Electron-diffraction studies of similar molecules have highlighted the impact of halogen substitution on molecular geometry, including bond lengths and angles, suggesting a significant role of halogen atoms in dictating the structural parameters of these compounds (Schāfer, Samdal, & Hedberg, 1976).
Chemical Reactions and Properties
Halogenated benzaldehydes participate in various chemical reactions, leveraging the reactive aldehyde group and the halogen atoms' ability to undergo nucleophilic substitution reactions. They are key intermediates in forming Schiff bases, heterocycles, and in cross-coupling reactions which are foundational in synthesizing complex organic molecules. For instance, compounds synthesized from halogenated benzaldehydes have shown to form structures with significant antibacterial activity, highlighting the chemical utility of such derivatives (Li, 2009).
Scientific Research Applications
Application 1: Spectroscopic Techniques
- Summary of the Application : 2-Bromo-5-chlorobenzaldehyde has been used in the study of infrared (IR) spectroscopy, a common spectroscopic technique for characterizing compound and solvent interactions .
- Methods of Application : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-5-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT). The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
- Results or Outcomes : The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Application 2: Intermediate in Organic Syntheses
- Summary of the Application : 2-Bromo-5-chlorobenzaldehyde is used as an intermediate in organic syntheses .
- Results or Outcomes : The outcomes of using 2-Bromo-5-chlorobenzaldehyde as an intermediate in organic syntheses would also depend on the specific synthesis being performed. The sources did not provide specific outcomes for this application .
Safety And Hazards
The safety data sheet for 2-Bromo-5-chlorobenzaldehyde indicates that it is a combustible liquid and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
2-bromo-5-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISHLMCTDMUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572312 | |
Record name | 2-Bromo-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorobenzaldehyde | |
CAS RN |
174265-12-4 | |
Record name | 2-Bromo-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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